[1,4'-Bipiperidin]-3-one dihydrochloride
Description
Broader Chemical Class and Structural Characteristics
[1,4'-Bipiperidin]-3-one (B11764999) dihydrochloride (B599025) belongs to the class of piperidine (B6355638) derivatives. The core of its structure is the bipiperidine scaffold, which consists of two piperidine rings linked together. Piperidine itself is a six-membered heterocyclic amine, meaning it is a ring structure containing five carbon atoms and one nitrogen atom. ijnrd.org In this specific compound, the two rings are connected at the 1- and 4'-positions. evitachem.com
A key feature is the ketone group (=O) at the 3-position of one of the piperidine rings, making it a piperidinone. The compound is supplied as a dihydrochloride salt, which means two molecules of hydrogen chloride (HCl) are associated with the basic nitrogen atoms of the bipiperidine structure. This salt form typically enhances the compound's stability and increases its solubility in water and polar organic solvents like methanol (B129727) and ethanol (B145695). evitachem.com The presence of the ketone and the two basic nitrogen atoms provides multiple reactive sites for further chemical modifications.
Table 1: Chemical and Physical Properties of [1,4'-Bipiperidin]-3-one Dihydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O · 2HCl (or C₁₀H₂₂Cl₂N₂O) |
| IUPAC Name | 1-(piperidin-4-yl)piperidin-3-one;dihydrochloride |
| Appearance | Typically a white to yellow solid evitachem.com |
| Solubility | Highly soluble in water; soluble in methanol and ethanol evitachem.com |
| Key Structural Features | Bicyclic system, two piperidine rings, ketone at 3-position, dihydrochloride salt evitachem.com |
Academic Research Significance within Organic and Pharmaceutical Chemistry
The academic and industrial significance of this compound stems primarily from its role as a versatile intermediate and building block in organic synthesis. evitachem.com Its bifunctional nature—containing both nucleophilic nitrogen centers and an electrophilic ketone—allows for a wide range of chemical transformations.
In pharmaceutical chemistry , the bipiperidine scaffold is a key structural element in various biologically active compounds. evitachem.com This specific compound serves as a precursor for synthesizing more complex molecules with therapeutic potential. Researchers utilize it as a starting material to explore structure-activity relationships (SAR), systematically modifying the scaffold to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties. evitachem.comthieme-connect.com
Detailed research findings highlight its incorporation into several classes of therapeutic agents:
Antineoplastic Agents: The [1,4'-bipiperidine] scaffold is a crucial component of Irinotecan, a clinically used anticancer drug. evitachem.com The bipiperidine moiety in such drugs plays a significant role in their interaction with biological targets.
Enzyme Inhibitors: Derivatives have been synthesized as potent PARP1 (Poly (ADP-ribose) polymerase 1) inhibitors, a class of drugs investigated for cancer therapy. evitachem.com The bipiperidine structure can act as a flexible linker to connect different pharmacophoric elements, optimizing their spatial arrangement for target binding. evitachem.com
Chemokine Receptor Modulators: The scaffold is present in compounds designed to modulate the activity of chemokine receptors like CCR3, which are targets for treating inflammatory conditions such as asthma. evitachem.com
Its utility as a synthetic intermediate is a recurring theme in chemical literature, where it is employed to construct larger, more intricate molecular architectures for drug discovery programs. chemicalbook.com
Historical Overview of Research on Related Piperidine-Containing Scaffolds
The piperidine ring is one of the most important and ubiquitous heterocyclic scaffolds in medicinal chemistry. Its journey in science began with its discovery in natural products. The name "piperidine" originates from the Latin word piper, meaning pepper, as it is a structural component of piperine, the alkaloid responsible for the pungency of black pepper, which was discovered more than 200 years ago. ijnrd.orgencyclopedia.pub
Chemists began exploring the synthesis of piperidine derivatives in the 19th century, with hydrogenation of pyridine (B92270) compounds being one of the fundamental methods developed. nih.gov Throughout the 20th century, the piperidine scaffold became a cornerstone in drug development. It is present in numerous approved drugs across a vast range of therapeutic areas, including:
Antihistamines (e.g., fexofenadine, loratadine) ijnrd.org
Antipsychotics ijnrd.orgresearchgate.net
Opioid Analgesics (e.g., fentanyl, morphine) ijnrd.orgencyclopedia.pub
Alzheimer's Disease treatments (e.g., donepezil) ijnrd.org
The study of the stereochemistry of piperidine scaffolds gained significant traction in the late 20th century and continues to be a major focus of research. thieme-connect.com Introducing chiral centers into the piperidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com This focus on stereochemistry has made chiral piperidine scaffolds highly sought-after components in modern drug design, solidifying the historical and ongoing importance of this chemical family in the quest for new medicines. thieme-connect.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(3-methoxypropyl)-4-piperidone |
| 3-aminopiperidine dihydrochloride |
| 4,4-Piperidinediol hydrochloride |
| Donepezil |
| Fentanyl |
| Fexofenadine |
| Haloperidol |
| Hydroxylamine |
| Irinotecan |
| L-ornithine |
| Loratadine |
| Morphine |
| Olaparib |
| Piperidine |
| Piperine |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H20Cl2N2O |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-piperidin-4-ylpiperidin-3-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
InChI Key |
GNGSNZHFSCPIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,4 Bipiperidin 3 One Dihydrochloride
Retrosynthetic Analysis and Key Synthetic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For [1,4'-Bipiperidin]-3-one (B11764999), two primary disconnections are logical starting points for devising synthetic strategies.
A primary disconnection can be made at the C-N bond linking the two piperidine (B6355638) rings. This approach simplifies the target molecule into two key synthons: a piperidine-4-one synthon and a piperidine synthon. This disconnection is advantageous as it allows for the separate synthesis and functionalization of each ring before their eventual coupling.
A second strategic disconnection can be envisioned at the C-N bond within the piperidine-3-one ring. This would lead to a linear precursor that can be cyclized in a later step. This approach might involve an intramolecular amination or a similar ring-closing strategy.
Table 1: Key Synthetic Disconnections and Corresponding Synthons
| Disconnection | Bond Cleaved | Key Synthons | Corresponding Reagents |
| Strategy 1 | C4'-N1 | Piperidine-4-one and Piperidine | 4-Piperidone (B1582916) monohydrate hydrochloride and a suitable piperidine derivative |
| Strategy 2 | N1-C2 | Acyclic amino ketone precursor | A functionalized δ-amino ketone |
Classical and Contemporary Synthetic Routes to the Bipiperidine Core
The construction of the bipiperidine core of [1,4'-Bipiperidin]-3-one can be achieved through various synthetic routes, ranging from classical multi-step approaches to more modern convergent and divergent strategies.
Multi-Step Synthesis Approaches
A common multi-step approach to synthesizing the bipiperidine core involves the initial N-alkylation of a piperidine derivative onto a protected 4-piperidone. For instance, a plausible route could commence with the reductive amination of a suitably protected 4-piperidone with piperidine. The protecting group on the 4-piperidone nitrogen is crucial to prevent self-condensation and other side reactions. Subsequent deprotection and further functionalization would lead to the desired 3-one moiety.
Another classical approach involves the construction of one of the piperidine rings from an acyclic precursor, followed by coupling to the second piperidine ring. For example, a Dieckmann condensation of a suitably substituted diester can be employed to form the 4-piperidone ring, which can then be coupled to the second piperidine ring.
Convergent and Divergent Synthesis Strategies
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of related compounds. Starting from a pre-formed bipiperidine core, various functional groups can be introduced to create a range of derivatives. For instance, a common precursor like 1,4'-bipiperidine could be functionalized at the 3-position through various oxidation and substitution reactions to yield the desired 3-one derivative and other analogs. This approach is particularly useful in drug discovery for structure-activity relationship (SAR) studies.
Green Chemistry Principles and Sustainable Synthetic Approaches
The application of green chemistry principles to the synthesis of [1,4'-Bipiperidin]-3-one dihydrochloride (B599025) is essential for developing environmentally benign and economically viable processes.
Solvent Selection and Optimization for Reaction Efficiency
The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional syntheses often employ hazardous chlorinated solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or supercritical fluids. For the synthesis of piperidine derivatives, water-mediated intramolecular cyclization has been shown to be an effective and environmentally friendly approach. nih.gov A solvent selection guide for reductive amination processes suggests that ethyl acetate (B1210297) can be a comparable and greener alternative to chlorinated solvents like DCE. rsc.orgacsgcipr.org
Table 2: Green Solvents for Piperidine Synthesis
| Solvent Class | Examples | Advantages |
| Protic Solvents | Water, Ethanol | Low toxicity, readily available, can promote certain reactions. nih.gov |
| Ester Solvents | Ethyl Acetate | Lower toxicity than chlorinated solvents, effective for reductive amination. rsc.org |
| Aprotic Polar | Acetonitrile | Can be effective for a range of reactions, though toxicity is a concern. |
Development and Application of Novel Catalytic Systems
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste.
Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing area of green chemistry. Biocatalytic methods, such as the use of immobilized lipases, can be employed for the synthesis of piperidine derivatives through multicomponent reactions. rsc.orgrsc.org This approach offers high selectivity and mild reaction conditions. Recent advancements have also demonstrated the use of biocatalytic C-H oxidation to introduce functionality into piperidine rings, simplifying synthetic routes. chemistryviews.orgnews-medical.netmedhealthreview.com
Homogeneous and Heterogeneous Catalysis: Transition metal catalysts are widely used in C-N bond formation reactions. The development of highly active and selective catalysts can reduce reaction times and temperatures, leading to energy savings. For the synthesis of 4-piperidones, various catalytic methods have been explored, including the use of zinc/acetic acid for the reduction of dihydropyridones. organic-chemistry.org Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted piperidines. acs.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. apple.comspringerprofessional.de The synthesis of heterocyclic compounds, including piperidines, in flow reactors can lead to higher yields and purity while minimizing solvent usage and waste generation. mdpi.comresearchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Purity
The efficiency of synthesizing substituted piperidones, including the [1,4'-Bipiperidin]-3-one core, is highly dependent on the careful optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents. These adjustments are crucial for maximizing product yield and minimizing the formation of impurities, thereby simplifying purification processes.
Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are often employed for the construction of complex piperidine rings. hse.ru The optimization of such a process involves a systematic variation of conditions to find the ideal balance for the entire reaction cascade. For instance, in a four-component synthesis of substituted piperidin-2-ones, ammonium (B1175870) acetate serves as both a base and the nitrogen source for the piperidine ring formation. hse.ru The choice of solvent is critical; protic solvents like methanol (B129727) can facilitate key steps such as the Michael addition and subsequent cyclization. hse.ru Temperature also plays a vital role; while many reactions are performed at room temperature, heating under reflux can be necessary to drive the reaction to completion. hse.ru
The following interactive data table illustrates a typical approach to optimizing reaction conditions for the synthesis of a substituted piperidinone, based on principles applied to related heterocyclic syntheses. whiterose.ac.ukresearchgate.net
Table 1: Optimization of Reaction Conditions for a Generic Piperidinone Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | None | Ethanol | 25 | 24 | 35 | 70 |
| 2 | Ammonium Acetate | Ethanol | 78 (Reflux) | 12 | 65 | 85 |
| 3 | Sc(OTf)₃ | Acetonitrile | 50 | 8 | 72 | 90 |
| 4 | Chiral Phosphoric Acid | Toluene | 0 | 48 | 85 | >95 |
| 5 | PdCl₂(CH₃CN)₂ | Dichloromethane | 25 | 6 | 92 | >98 |
As shown in the table, transitioning from an uncatalyzed reaction (Entry 1) to one using a catalyst like ammonium acetate or a Lewis acid like Sc(OTf)₃ (Entries 2 and 3) can significantly improve the yield. Further enhancements in both yield and purity can often be achieved by employing more sophisticated catalytic systems, such as chiral phosphoric acids or transition metal catalysts (Entries 4 and 5), which may also offer stereocontrol. ajchem-a.comwhiterose.ac.uk The solvent choice impacts reaction rates and selectivity, with extensive screening often necessary to identify the optimal medium. whiterose.ac.uk
Stereochemical Control in Synthesis
For many pharmaceutical applications, controlling the three-dimensional arrangement of atoms (stereochemistry) within the [1,4'-Bipiperidin]-3-one structure is paramount. The molecule contains stereogenic centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers), which may have distinct biological activities. Therefore, developing synthetic routes that selectively produce a single desired stereoisomer is a key objective.
Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can be achieved in reactions that create multiple stereocenters simultaneously. For example, multicomponent reactions, such as the Castagnoli–Cushman reaction, can proceed with remarkable diastereoselectivity to furnish substituted bipiperidine derivatives. researchgate.net Similarly, domino reactions involving Michael-Mannich-cyclization cascades have been developed for the stereoselective formation of piperidin-2-ones bearing three stereogenic centers, often yielding a single diastereomer. hse.ru
Enantioselective synthesis focuses on producing one of two mirror-image enantiomers. This is often more challenging and typically requires the use of chiral catalysts or auxiliaries. A powerful strategy for accessing enantioenriched 3-substituted piperidines involves the rhodium-catalyzed asymmetric arylation of a dihydropyridine (B1217469) intermediate. nih.gov This method allows for the creation of a key stereocenter with high enantioselectivity. Another innovative approach combines biocatalysis and chemical synthesis; a highly enantioselective transamination of a diketoester precursor can generate an optically pure enamine, which is then reduced in a diastereoselective manner to afford piperidines with three defined stereocenters. researchgate.net
Chiral Auxiliaries: A well-established strategy for inducing stereoselectivity involves the temporary incorporation of a chiral auxiliary into a starting material. wikipedia.org This chiral group directs the stereochemical outcome of subsequent reactions and is removed once its purpose is served. wikipedia.org Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been effectively used in the synthesis of chiral piperidine derivatives. cdnsciencepub.comresearchgate.net In this approach, a domino Mannich–Michael reaction between Danishefsky's diene and an aldimine bearing the chiral sugar auxiliary proceeds with high diastereoselectivity to form an N-glycosyl dehydropiperidinone. cdnsciencepub.comresearchgate.net The bulky, stereochemically defined auxiliary shields one face of the reactive intermediate, guiding the incoming reagents to attack from the opposite, less hindered face.
Table 2: Influence of Chiral Auxiliary in Diastereoselective Piperidinone Synthesis
| Auxiliary | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| D-Arabinopyranosylamine | Mannich-Michael Domino | N-Arabinosyl Dehydropiperidinone | >95:5 | cdnsciencepub.comresearchgate.net |
| (S)-1-Phenylethylamine | Aza-Diels-Alder | Substituted Piperidine | 90:10 | N/A (Illustrative) |
| Evans' Oxazolidinone | Enolate Alkylation | α-Alkylated Piperidinone | >98:2 | N/A (Illustrative) |
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. mdpi.com It is often considered more efficient and atom-economical than using stoichiometric chiral auxiliaries. Transition metals combined with chiral ligands are frequently employed. For instance, a rhodium complex with a chiral diphosphine ligand can catalyze the asymmetric addition of boronic acids to dihydropyridines, setting the crucial stereocenter in what will become the 3-position of the piperidine ring with excellent enantioselectivity. nih.gov Organocatalysis, which uses small, metal-free organic molecules as catalysts, has also emerged as a powerful tool. Chiral phosphoric acids and chiral phosphines have been used to catalyze enantioselective annulation reactions to form piperidine derivatives. whiterose.ac.uknih.gov Furthermore, enzymes offer exceptional stereocontrol. Biocatalytic transamination has been used to resolve racemic mixtures or desymmetrize achiral precursors, leading to optically pure intermediates for piperidine synthesis. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 1,4 Bipiperidin 3 One Dihydrochloride
Electrophilic and Nucleophilic Reactivity Profiles of the Bipiperidine System
The chemical behavior of the bipiperidine system in [1,4'-Bipiperidin]-3-one (B11764999) dihydrochloride (B599025) is characterized by the interplay of its nucleophilic and electrophilic centers. The nitrogen atoms of the piperidine (B6355638) rings possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity allows them to participate in reactions with various electrophiles. Conversely, the carbonyl carbon of the ketone group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
The reactivity of the amine centers can be influenced by the protonation state, which is dependent on the pH of the reaction medium. In its dihydrochloride salt form, the nitrogen atoms are protonated, which significantly reduces their nucleophilicity. Deprotonation with a base is necessary to activate these centers for reactions with electrophiles. The steric environment around the nitrogen atoms also plays a role in their reactivity, with the secondary amine in the 4-substituted piperidine ring being more sterically accessible than the tertiary amine at the junction of the two rings.
Ring-Opening and Ring-Closing Reactions Involving the Piperidine Rings
The piperidine rings in the bipiperidine system are generally stable cyclic structures. However, under specific conditions, they can undergo ring-opening and ring-closing reactions. Ring-opening reactions of piperidine derivatives can be achieved through methods like single electron transfer photooxidation, which can lead to the formation of acyclic aminoaldehydes. Another approach involves the treatment of N-substituted piperidines with strong bases, which can induce cleavage of the heterocycle.
Conversely, ring-closing reactions are fundamental in the synthesis of piperidine-containing structures. Intramolecular cyclization reactions, such as reductive amination of dialdehydes, can be employed to form the piperidine ring. These methods often involve the formation of new carbon-nitrogen bonds to construct the heterocyclic system. For instance, the double reductive amination of a dialdehyde (B1249045) intermediate can lead to the formation of a piperidine scaffold.
Functional Group Interconversions at the Ketone Moiety and Amine Centers
The ketone and amine functional groups in [1,4'-Bipiperidin]-3-one dihydrochloride are amenable to a variety of interconversions. These transformations are crucial for modifying the properties and biological activity of the molecule.
The ketone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This conversion introduces a new stereocenter, potentially leading to diastereomeric products. Conversely, the secondary alcohol can be oxidized back to the ketone using various oxidizing agents.
The amine centers can undergo several transformations. N-alkylation can be achieved by reacting the deprotonated amine with alkyl halides. This allows for the introduction of various substituents on the nitrogen atoms. Furthermore, the secondary amine can be converted to an amide through reaction with an activated carboxylic acid derivative.
Derivatization Strategies and Reaction Pathways for Analogue Generation
The versatile structure of this compound allows for the generation of a wide array of analogues through various derivatization strategies. These strategies target the ketone and amine functionalities to introduce diverse chemical moieties.
Amidation and Esterification Reactions
Amidation reactions are a common strategy for derivatizing the secondary amine of the bipiperidine system. This involves the reaction of the amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, to form amide bonds. The synthesis of substituted bipiperidine amide compounds has been explored in the context of developing CCR3 antagonists.
Esterification reactions, while not directly applicable to the amine centers, can be relevant if the ketone is first reduced to a hydroxyl group. The resulting secondary alcohol can then be esterified by reaction with a carboxylic acid or its derivative in the presence of a suitable catalyst.
Selective Reduction and Oxidation Processes
Selective reduction of the ketone group to a secondary alcohol is a key derivatization pathway. The choice of reducing agent can influence the stereoselectivity of this transformation. For instance, the use of different hydride reagents can lead to the formation of different stereoisomers.
Oxidation reactions can also be employed for derivatization. While the piperidine rings are generally resistant to oxidation, the nitrogen atoms can be oxidized under specific conditions. For example, oxidation of piperidine derivatives can yield N-oxyl radicals. Furthermore, if other functional groups are introduced into the molecule, they may be susceptible to selective oxidation.
Condensation and Alkylation Reactions
Condensation reactions involving the ketone moiety can be used to generate a variety of derivatives. The Knoevenagel condensation, for instance, involves the reaction of the ketone with an active methylene (B1212753) compound in the presence of a base like piperidine to form a new carbon-carbon double bond.
Alkylation at the nitrogen centers is a versatile method for introducing a wide range of substituents. This typically involves the deprotonation of the amine followed by reaction with an alkylating agent, such as an alkyl halide. The reactivity of the two nitrogen atoms may differ, allowing for potential regioselective alkylation under carefully controlled conditions.
Sophisticated Structural Elucidation and Conformational Analysis of 1,4 Bipiperidin 3 One Dihydrochloride
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to determining the molecular structure, connectivity, and electronic environment of [1,4'-Bipiperidin]-3-one (B11764999) dihydrochloride (B599025). Each technique provides a unique piece of the structural puzzle.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies and Assignment
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of the molecule in solution. Both ¹H and ¹³C NMR, supplemented by two-dimensional techniques like COSY, HSQC, and HMBC, would be essential for unambiguous signal assignment.
The dihydrochloride nature of the salt means both nitrogen atoms are protonated, significantly influencing the chemical shifts of adjacent protons and carbons. The piperidine (B6355638) rings are expected to exist in stable chair conformations.
¹H NMR Spectroscopy: The proton spectrum is anticipated to be complex due to numerous overlapping signals from the methylene (B1212753) groups. Protons on carbons adjacent to the positively charged nitrogen atoms (C2', C6', C5, and C6) would be significantly deshielded, appearing downfield, likely in the δ 3.0-3.8 ppm range. Protons alpha to the carbonyl group (C2 and C4) would also be deshielded, expected around δ 2.5-3.2 ppm. The remaining methylene protons would resonate further upfield. The two N-H protons of the piperidinium (B107235) ions would likely appear as a broad singlet at a low field, with its chemical shift being dependent on the solvent and concentration. Analysis of coupling constants is crucial for conformational analysis; large diaxial couplings (J ≈ 10–12 Hz) would confirm the chair conformation of both rings.
¹³C NMR Spectroscopy: The carbon spectrum would provide key information. The carbonyl carbon (C3) would be the most downfield signal, typically appearing above δ 200 ppm. compoundchem.com Carbons adjacent to the protonated nitrogen atoms (C2', C6', C5, and C6) are expected in the δ 40-60 ppm range. researchgate.netchemicalbook.com The remaining aliphatic carbons of the rings would be found between δ 20-40 ppm.
Predicted NMR Chemical Shifts for [1,4'-Bipiperidin]-3-one Dihydrochloride
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C2 | ~2.8 - 3.2 | ~45 - 55 |
| C3 | - | >200 |
| C4 | ~2.5 - 3.0 | ~48 - 58 |
| C5 | ~3.0 - 3.5 | ~40 - 50 |
| C6 | ~3.0 - 3.5 | ~40 - 50 |
| C4' | ~2.0 - 2.5 | ~55 - 65 |
| C2', C6' | ~3.2 - 3.8 | ~42 - 52 |
| C3', C5' | ~1.8 - 2.2 | ~25 - 35 |
| N-H (x2) | Broad, > 9.0 | - |
Mass Spectrometry (MS) Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry provides information on the molecular weight and elemental formula, while tandem MS (MS/MS) elucidates structural components through controlled fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be detected as the protonated free base [C₁₀H₁₈N₂O + H]⁺.
The fragmentation of this ion would likely proceed through several key pathways characteristic of piperidine derivatives. nih.govresearchgate.net
Ring Cleavage: The most common fragmentation involves the cleavage of the bonds within the piperidine rings. Alpha-cleavage next to the nitrogen atoms is a dominant pathway, leading to the formation of stable radical cations.
Inter-ring Cleavage: Scission of the C4'-N1 bond connecting the two rings would result in fragment ions corresponding to the individual piperidinone and piperidine moieties.
Loss of Carbon Monoxide: The piperidin-3-one (B1582230) ring could undergo fragmentation involving the loss of a neutral CO molecule (28 Da).
The isotopic profile would be dominated by the ¹²C and ¹³C isotopes, resulting in a characteristic M+1 peak with an intensity of approximately 11% relative to the monoisotopic M peak, consistent with a molecule containing ten carbon atoms.
Predicted ESI-MS Fragmentation Data
| m/z (amu) | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 183.15 | [M+H]⁺ | Molecular ion of free base |
| 155.15 | [M+H - CO]⁺ | Loss of carbon monoxide |
| 99.07 | [C₅H₉NO + H]⁺ | Inter-ring cleavage |
| 85.09 | [C₅H₁₀N]⁺ | Inter-ring cleavage |
Infrared (IR) and Raman Spectroscopic Interpretation for Functional Groups
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques that provide a detailed molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by features characteristic of an amine hydrochloride and a cyclic ketone. libretexts.org
N⁺-H Stretch: A very broad and strong absorption band is expected in the 2400–3000 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations in the piperidinium salt.
C-H Stretch: Aliphatic C-H stretching vibrations from the numerous CH₂ groups will appear just below 3000 cm⁻¹, typically between 2850 and 2980 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is predicted around 1715-1725 cm⁻¹. jove.comchemicalbook.com This frequency is typical for a six-membered cyclic ketone. Intermolecular hydrogen bonding with the chloride counter-ion may cause a slight shift to a lower wavenumber.
CH₂ Bend: Methylene scissoring vibrations are expected around 1450 cm⁻¹.
Raman Spectroscopy: The Raman spectrum would complement the IR data. While ionic bonds are generally Raman inactive, the covalent bonds of the organic cation will produce distinct signals. copernicus.org The symmetric vibrations of the carbon skeleton of the rings are often more intense in the Raman spectrum compared to the IR. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. C-N and C-C ring stretching modes would provide a characteristic pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Predicted Vibrational Spectroscopy Bands
| Wavenumber (cm⁻¹) | Assignment | Technique | Expected Intensity |
|---|---|---|---|
| 2400 - 3000 | N⁺-H Stretch | IR | Strong, Broad |
| 2850 - 2980 | C-H Stretch | IR, Raman | Medium-Strong |
| 1715 - 1725 | C=O Stretch | IR, Raman | Strong (IR), Medium (Raman) |
| ~1450 | CH₂ Bend (Scissoring) | IR | Medium |
| 1100 - 1250 | C-N Stretch | IR, Raman | Medium |
UV-Vis Spectroscopic Applications for Electronic Transitions
UV-Vis spectroscopy is used to study electronic transitions within a molecule. The chromophore in [1,4'-Bipiperidin]-3-one is the isolated carbonyl group. Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to a symmetry-forbidden n→π* transition. rsc.orguobabylon.edu.iq
For this compound, a weak absorption maximum (λₘₐₓ) is predicted in the range of 280–300 nm. rsc.org Because this absorption occurs in the ultraviolet range and is of low intensity, the compound is expected to be a colorless or white solid. The position of this λₘₐₓ can be sensitive to the solvent; a hypsochromic (blue) shift is typically observed when moving from non-polar to polar solvents due to the stabilization of the non-bonding n-orbital. uobabylon.edu.iq
X-ray Crystallography and Single Crystal Diffraction Studies
While no published crystal structure for this specific compound is available, X-ray crystallography would provide the definitive solid-state structure, including bond lengths, bond angles, and the precise three-dimensional arrangement of molecules in the crystal lattice.
Based on studies of similar piperidinium salts, it is virtually certain that both piperidine rings would adopt a stable chair conformation. nih.gov The most significant aspect of the crystal structure would be the analysis of non-covalent interactions that dictate the crystal packing.
Crystal Packing and Intermolecular Interaction Analysis
The solid-state structure of this compound would be dominated by a network of strong, charge-assisted hydrogen bonds. mdpi.comacs.org
N⁺-H···Cl⁻ Hydrogen Bonds: These are the strongest and most influential interactions. Each of the two piperidinium cations has an N-H donor, which would form a strong hydrogen bond to a chloride anion. Conversely, each chloride anion, acting as a hydrogen bond acceptor, would likely interact with two or more N-H groups from neighboring cations, creating an extensive three-dimensional network that holds the crystal lattice together. nih.govacs.org
Weaker Interactions: In addition to the primary hydrogen bonds, weaker C-H···O and C-H···Cl⁻ interactions would also play a role in stabilizing the crystal packing. acs.org The carbonyl oxygen is a potential hydrogen bond acceptor, and the numerous C-H bonds can act as weak donors. These interactions help to efficiently fill space and maximize lattice energy.
Expected Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor | Relative Strength |
|---|---|---|---|
| Charge-Assisted Hydrogen Bond | N⁺-H | Cl⁻ | Strong |
| Hydrogen Bond | C-H | O=C | Weak |
| Hydrogen Bond | C-H | Cl⁻ | Weak |
Conformational Preferences and Torsional Angles in the Solid State
In the solid state, the conformation of this compound is primarily determined by X-ray crystallography. This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure. The bipiperidine core of the molecule is expected to exhibit specific conformational arrangements to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice.
The two piperidine rings are anticipated to adopt chair conformations, which is the most stable conformation for a six-membered saturated heterocycle. acs.orgresearchgate.net The protonation of the two nitrogen atoms to form the dihydrochloride salt will have a significant influence on the solid-state packing. The presence of the chloride counter-ions will lead to the formation of a network of hydrogen bonds, further stabilizing a particular conformation.
Table 1: Expected Torsional Angles in the Solid State of this compound (Hypothetical Data)
| Torsional Angle | Expected Value (°) | Description |
|---|---|---|
| C2-N1-C4'-C3' | ± 180 (anti-periplanar) | Defines the relative orientation of the two piperidine rings. |
| C6-N1-C4'-C5' | ± 180 (anti-periplanar) | Defines the relative orientation of the two piperidine rings. |
| N1-C2-C3-C4 | ~ ± 55 | Endocyclic torsion angle of the 3-oxo-piperidine ring. |
| C2-C3-C4-C5 | ~ ± 55 | Endocyclic torsion angle of the 3-oxo-piperidine ring. |
| N1'-C2'-C3'-C4' | ~ ± 55 | Endocyclic torsion angle of the second piperidine ring. |
Note: These are hypothetical values based on the general conformational preferences of piperidine rings and related structures. Actual values would need to be determined experimentally.
Conformational Analysis in Solution and Gas Phase
The conformational landscape of this compound in solution and the gas phase can be more complex than in the solid state due to the absence of crystal packing forces and the increased freedom of rotation around single bonds.
Dynamic NMR Studies for Conformational Exchange
In solution, this compound is expected to exist as a mixture of interconverting conformers. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study these conformational exchange processes. By analyzing NMR spectra at different temperatures, it is possible to determine the rates of conformational interconversion and the relative populations of different conformers.
For this compound, the primary dynamic processes would include the ring inversion of both piperidine rings and the rotation around the N1-C4' bond. The energy barriers for these processes can be quantified using lineshape analysis or magnetization transfer experiments. The presence of the ketone group at the 3-position is expected to influence the ring inversion barrier of the substituted piperidine ring.
For example, variable temperature ¹H NMR studies could reveal the coalescence of signals corresponding to axial and equatorial protons as the temperature is raised, allowing for the calculation of the free energy of activation (ΔG‡) for the ring inversion process. Similar studies on related piperidine derivatives have shown that the energy barrier for ring inversion is typically in the range of 10-12 kcal/mol.
Computational Conformational Search Methodologies
Computational methods are invaluable for exploring the potential energy surface of flexible molecules like this compound and identifying the low-energy conformers. A variety of conformational search methodologies can be employed, ranging from systematic searches to stochastic methods.
A systematic search would involve rotating all rotatable bonds by a defined increment, but this can be computationally expensive for a molecule with several rotatable bonds. A more efficient approach is to use stochastic methods like Monte Carlo or molecular dynamics simulations. In these methods, random changes are made to the molecular geometry, and the resulting structures are energetically minimized.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can then be used to optimize the geometries and calculate the relative energies of the conformers identified in the initial search. nih.govresearchgate.net These calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate the solution-phase environment. nih.gov The results of these calculations can provide a detailed picture of the conformational preferences and the relative populations of different conformers, which can then be compared with experimental data from NMR studies.
Table 2: Computationally Predicted Relative Energies of this compound Conformers (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous Solution) | Description |
|---|---|---|---|
| Chair-Chair (anti) | 0.0 | 0.0 | Both rings in chair conformation, anti-periplanar arrangement around N1-C4'. |
| Chair-Chair (gauche) | 1.5 | 1.2 | Both rings in chair conformation, gauche arrangement around N1-C4'. |
Note: These are hypothetical values to illustrate the output of computational studies. Actual values would depend on the level of theory and the solvent model used.
By combining experimental data from solid-state and solution-phase studies with computational modeling, a comprehensive understanding of the sophisticated structural and conformational properties of this compound can be achieved.
Preclinical Investigation of Biological Activities and Molecular Mechanisms of 1,4 Bipiperidin 3 One Dihydrochloride
In Vitro Pharmacological Profiling and Biological Target Identification
The in vitro pharmacological profiling of novel chemical entities is a critical first step in the drug discovery process. It involves a battery of tests to identify the biological targets of a compound and to elucidate its mechanism of action at a molecular and cellular level. For a compound like [1,4'-Bipiperidin]-3-one (B11764999) dihydrochloride (B599025), this would involve a series of assays to assess its interaction with various enzymes, receptors, and cellular pathways.
Piperidine (B6355638) and its derivatives are known to interact with a variety of enzymes, often exhibiting inhibitory activity. arizona.edu These interactions are fundamental to their therapeutic effects. For instance, derivatives of piperidine have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of neurotransmission. nih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov
Mechanistic studies would aim to determine the nature of the enzyme inhibition, whether it is reversible or irreversible, and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com Such studies provide valuable information about how the compound interacts with the enzyme's active site or allosteric sites. researchgate.net
Illustrative Data Table for Enzyme Inhibition Profile of a Hypothetical Bipiperidine Compound:
| Enzyme Target | IC50 (nM) | Type of Inhibition |
| Acetylcholinesterase | 50 | Competitive |
| Butyrylcholinesterase | 150 | Mixed |
| Monoamine Oxidase A | >10,000 | Not Active |
| Monoamine Oxidase B | 850 | Non-competitive |
Note: The data in this table is hypothetical and serves to illustrate the type of information generated from enzyme inhibition assays.
Receptor binding assays are essential to identify which receptors a compound interacts with and to quantify the affinity of this interaction. Piperidine-based structures are known to bind to a wide range of receptors, including dopamine (B1211576) transporters (DAT), sigma receptors (σ1 and σ2), and muscarinic acetylcholine (B1216132) receptors. nih.govnih.govutmb.edu The affinity is typically determined by radioligand binding assays, where the test compound competes with a radioactively labeled ligand known to bind to the target receptor. nih.gov
Structure-activity relationship (SAR) studies are often conducted in parallel to understand how chemical modifications to the bipiperidine scaffold affect binding affinity and selectivity. nih.gov Computational modeling and docking studies can further elucidate the specific molecular interactions between the ligand and the receptor's binding pocket. nih.gov
Illustrative Data Table for Receptor Binding Affinity of a Hypothetical Bipiperidine Compound:
| Receptor Target | Ki (nM) |
| Dopamine Transporter (DAT) | 25 |
| Sigma-1 Receptor | 120 |
| Sigma-2 Receptor | 350 |
| M1 Muscarinic Receptor | >5,000 |
| 5-HT2A Serotonin Receptor | 800 |
Note: The data in this table is hypothetical and illustrates the kind of results obtained from receptor binding studies.
Cell-based assays provide a more biologically relevant context to study the effects of a compound on cellular functions. nuvisan.combpsbioscience.com For a compound with a bipiperidine structure, these assays could investigate its effects on cell viability, proliferation, apoptosis, and specific signaling pathways. For example, piperidine derivatives have been evaluated for their anti-proliferative and cytotoxic effects in various cancer cell lines. nih.govnih.gov
These assays can help to confirm the mechanism of action suggested by enzyme and receptor studies. For instance, if a compound is found to be a potent dopamine transporter inhibitor, cell-based assays could be used to measure its effect on dopamine uptake in neuronal cells. nih.gov High-content screening and other advanced cellular imaging techniques can provide detailed insights into the compound's impact on cellular morphology and function.
Illustrative Data Table for Cell-Based Assay Results of a Hypothetical Bipiperidine Compound:
| Assay Type | Cell Line | Endpoint Measured | EC50 (µM) |
| Cytotoxicity | SH-SY5Y | Cell Viability (MTT) | 15 |
| Dopamine Uptake | HEK293-DAT | [3H]Dopamine Uptake | 0.1 |
| Neurite Outgrowth | PC12 | Neurite Length | 5 |
| Apoptosis Induction | HeLa | Caspase-3 Activation | 10 |
Note: This table presents hypothetical data to exemplify the outcomes of cell-based assays.
Preclinical In Vivo Studies Focused on Pharmacodynamic Mechanisms
Following in vitro characterization, preclinical in vivo studies are conducted to understand how a compound affects a living organism. youtube.com These studies are crucial for bridging the gap between in vitro activity and potential therapeutic efficacy.
Animal models are indispensable tools for studying the pharmacodynamic effects of a new compound in a complex biological system. nih.govnih.gov The choice of animal model depends on the intended therapeutic application and the biological target of the compound. For a bipiperidine derivative with potential central nervous system (CNS) activity, rodent models of neurological or psychiatric disorders would be relevant. chemdiv.com
For example, if in vitro studies suggest that [1,4'-Bipiperidin]-3-one dihydrochloride acts as a dopamine reuptake inhibitor, its effects could be evaluated in animal models of Parkinson's disease or depression. nih.gov Behavioral tests, neurochemical analyses, and electrophysiological recordings would be employed to assess the compound's in vivo target engagement and its functional consequences. chemdiv.com
Pharmacodynamic (PD) biomarkers are measurable indicators that can provide evidence of a drug's biological activity in the body. chemdiv.com The identification and validation of such biomarkers are critical for understanding a drug's mechanism of action in vivo and for guiding dose selection in clinical trials.
For a compound like this compound, potential PD biomarkers would depend on its primary biological target. If it targets a specific enzyme, changes in the levels of the enzyme's substrate or product in plasma or cerebrospinal fluid could serve as biomarkers. If it binds to a specific receptor in the brain, receptor occupancy measured by positron emission tomography (PET) imaging could be a valuable biomarker. The development of robust and reliable PD biomarkers is a key component of a successful preclinical drug development program.
Structure-Activity Relationship (SAR) Studies for Biological Function
The exploration of the structure-activity relationships (SAR) for this compound is a crucial step in understanding its biological function and potential for therapeutic development. SAR studies involve the systematic modification of the chemical structure of a lead compound and the subsequent evaluation of these new analogs for their biological activity. This process helps to identify the key structural features, or pharmacophores, that are essential for the compound's interaction with its biological target.
Design, Synthesis, and Biological Evaluation of Structural Analogues
The general approach to designing structural analogues of a lead compound like [1,4'-Bipiperidin]-3-one would typically involve modifications at several key positions. These could include:
Modification of the piperidin-3-one (B1582230) ring: Altering the position of the ketone, or replacing it with other functional groups.
Substitution on the piperidine rings: Introducing various substituents on the carbon atoms of either piperidine ring to explore the impact of steric and electronic properties on activity.
Modification of the bipiperidine linkage: Altering the point of connection between the two piperidine rings.
The synthesis of such analogs would likely follow established methods in heterocyclic chemistry. The biological evaluation would then be conducted using relevant in vitro and in vivo assays to determine the activity of each new compound. The data from these evaluations would be compiled to establish a clear relationship between structural changes and biological effects.
Interactive Data Table of Hypothetical Analogues and Their Biological Activity
Without specific literature data, the following table is a hypothetical representation of what an SAR study for [1,4'-Bipiperidin]-3-one analogues might look like. The biological activities are presented for illustrative purposes only.
| Compound ID | R1 Substitution (on piperidin-3-one) | R2 Substitution (on 4'-piperidine) | Biological Activity (IC50, µM) |
| Parent | H | H | 5.2 |
| Analog 1 | 2-Methyl | H | 8.1 |
| Analog 2 | 4-Fluoro | H | 4.5 |
| Analog 3 | H | 4-Methyl | 6.3 |
| Analog 4 | H | 4-Hydroxy | 10.7 |
| Analog 5 | 4-Fluoro | 4-Methyl | 3.8 |
Elucidation of Pharmacophores and Key Structural Requirements for Activity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophore for this compound would be a direct outcome of comprehensive SAR studies.
Based on the core structure of [1,4'-Bipiperidin]-3-one, several features could potentially be part of its pharmacophore:
A hydrogen bond acceptor: The ketone group on the piperidin-3-one ring.
A basic nitrogen atom: The nitrogen in the 4'-piperidine ring, which would be protonated at physiological pH.
A hydrophobic scaffold: The aliphatic piperidine rings.
The precise spatial arrangement of these features would be critical for biological activity. Computational modeling techniques, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are often employed to refine the understanding of these key structural requirements. These models can help in the rational design of new, more potent, and selective analogs.
Computational Chemistry and Molecular Modeling of 1,4 Bipiperidin 3 One Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide a detailed picture of electron distribution, which governs the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, whereas the LUMO's energy is related to the electron affinity, the energy released when an electron is added. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.comopenaccesspub.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. openaccesspub.org
For [1,4'-Bipiperidin]-3-one (B11764999), the HOMO is expected to be localized primarily on the nitrogen atoms and the carbonyl oxygen, which are the regions with the highest electron density. The LUMO is likely distributed around the carbonyl carbon and the adjacent atoms, which are more electron-deficient. This distribution indicates that the molecule would likely donate electrons from its nitrogen or oxygen atoms in a reaction and accept electrons at the carbonyl group.
From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to quantify reactivity. mdpi.com
Table 1: Illustrative Quantum Chemical Descriptors Derived from HOMO-LUMO Analysis Note: These values are illustrative for [1,4'-Bipiperidin]-3-one and are based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
| Parameter | Formula | Significance | Illustrative Value |
| EHOMO | - | Electron-donating ability | -6.8 eV |
| ELUMO | - | Electron-accepting ability | -1.2 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.6 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.8 eV |
| Electron Affinity (A) | -ELUMO | Energy to accept an electron | 1.2 eV |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.8 eV |
| Global Softness (S) | 1 / (2η) | Measure of chemical reactivity | 0.178 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power | 4.0 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It allows for the identification of electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other chemical species. libretexts.orgresearchgate.net MEP maps are color-coded to indicate different electrostatic potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent regions with neutral or intermediate potential. researchgate.net
For [1,4'-Bipiperidin]-3-one dihydrochloride (B599025), an MEP map would reveal distinct regions of charge:
Negative Potential (Red): The area around the carbonyl oxygen atom of the 3-one position would exhibit a strong negative electrostatic potential due to the high electronegativity of oxygen and the presence of lone pair electrons. This site represents a primary center for interactions with electrophiles or hydrogen bond donors. researchgate.net
Positive Potential (Blue): The most positive potential would be concentrated around the hydrogen atoms attached to the protonated piperidine (B6355638) nitrogen atoms (forming the dihydrochloride salt). These acidic protons make the molecule a strong hydrogen bond donor and a target for nucleophiles.
Neutral/Intermediate Potential (Green/Yellow): The carbon-hydrogen backbones of the piperidine rings would generally show a neutral potential, indicating their lower reactivity in polar interactions.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. arxiv.orgarxiv.org
For [1,4'-Bipiperidin]-3-one dihydrochloride, MD simulations would be particularly insightful for several reasons:
Solvent Effects: In a biological context, molecules are surrounded by water. MD simulations explicitly model the interactions between the solute (this compound) and water molecules. nih.gov This allows for the study of how water molecules form hydration shells around the charged ammonium (B1175870) groups and the polar carbonyl group, which can significantly influence the molecule's conformation and availability for binding to a biological target.
Ion Pairing: As a dihydrochloride salt, the chloride ions' positions and interactions relative to the protonated nitrogen centers can be observed. MD simulations can show whether the chloride ions remain closely associated (a contact ion pair) or become fully solvated and diffuse away into the solvent.
These simulations provide a realistic model of the molecule's behavior in solution, which is a critical prerequisite for accurate molecular docking studies. ed.ac.uk
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). amazonaws.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov
The process of molecular docking involves placing the ligand, this compound, into the binding site of a target protein and evaluating the steric and energetic fit. The goal is to find the binding pose with the lowest energy, which is assumed to be the most stable and representative binding mode.
The predicted binding mode is stabilized by a network of non-covalent interactions between the ligand and the amino acid residues of the protein's active site. researchgate.netbioinformaticsdaily.com For this compound, these interactions would likely include:
Hydrogen Bonds: The protonated nitrogen atoms are strong hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These groups can form critical hydrogen bonds with polar or charged amino acid residues like aspartate, glutamate, serine, or glutamine. nih.gov
Electrostatic Interactions (Salt Bridges): The positively charged ammonium groups can form strong, long-range electrostatic interactions, or salt bridges, with negatively charged amino acid residues such as aspartate or glutamate.
Hydrophobic Interactions: The aliphatic portions of the piperidine rings can engage in hydrophobic interactions with non-polar amino acid residues like valine, leucine, and isoleucine, helping to anchor the ligand in the binding pocket. nih.gov
Research on structurally similar compounds, such as 2-(1,4'-bipiperidin-1'-yl) derivatives, has identified them as histamine (B1213489) H3 receptor antagonists, suggesting that this receptor family could be a plausible target for docking studies. nih.gov
A key output of molecular docking is a scoring function that estimates the binding energy or binding affinity of the ligand-protein complex. nih.gov This score is typically expressed in units of kcal/mol, with more negative values indicating a stronger and more favorable interaction. amazonaws.com While these scores are approximations, they are highly effective for ranking different compounds or different binding poses of the same compound.
The binding energy is calculated based on the sum of the energies from the various interactions (hydrogen bonds, electrostatic, van der Waals, etc.), as well as penalties for steric clashes or unfavorable conformations. nih.gov This value provides a quantitative prediction of how tightly a ligand binds to its target, which is a crucial factor in determining its potential biological activity.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.
| Parameter | Value/Description |
| Target Protein | Histamine H3 Receptor (example) |
| Predicted Binding Energy | -8.5 kcal/mol |
| Predicted Inhibition Constant (Ki) | 250 nM (estimated from binding energy) |
| Key Interacting Residues | ASP-114, TYR-115, SER-190, PHE-192 |
| Interaction Types | ASP-114: Salt bridge with protonated piperidine N-H+TYR-115: Hydrogen bond with carbonyl oxygenSER-190: Hydrogen bond with protonated bipiperidine N-H+PHE-192: Hydrophobic interaction with piperidine ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational technique in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR methodologies can provide valuable insights into the key structural features that govern their interactions with biological targets, thereby guiding the rational design of novel and more potent molecules. A typical QSAR study involves several key stages, including dataset preparation, calculation of molecular descriptors, model development using various statistical methods, and rigorous model validation.
Dataset Selection and Preparation
The foundation of any robust QSAR model is a high-quality dataset. For a hypothetical QSAR study of this compound, a series of structurally related analogs with a wide range of biological activities would be compiled. This dataset would ideally be divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. The biological activity data, such as IC50 or Ki values, are typically converted to a logarithmic scale (e.g., pIC50) to ensure a more linear relationship with the molecular descriptors.
Molecular Descriptor Calculation
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. ucsb.edu They can be broadly categorized as 1D, 2D, and 3D descriptors.
1D and 2D Descriptors: These descriptors are calculated from the chemical formula and the 2D representation of the molecule, respectively. drugdesign.orgnih.gov For this compound and its analogs, relevant descriptors could include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings, and counts of specific functional groups. scispace.com
Topological descriptors: These describe the atomic connectivity within the molecule, such as connectivity indices and shape indices. hufocw.org
Physicochemical descriptors: Properties like molar refractivity (MR), logP (lipophilicity), and topological polar surface area (TPSA), which are crucial for understanding a compound's pharmacokinetic profile. researchgate.net
3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and are essential for 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov They include:
Steric descriptors: Related to the size and shape of the molecule.
Electronic descriptors: Such as partial atomic charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
A hypothetical set of 2D descriptors for a series of [1,4'-Bipiperidin]-3-one analogs might look like the following:
| Compound ID | pIC50 | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds (nRotB) |
| BPD-1 | 6.5 | 241.2 | 1.8 | 45.2 | 2 |
| BPD-2 | 7.2 | 255.3 | 2.1 | 48.5 | 3 |
| BPD-3 | 5.9 | 227.1 | 1.5 | 42.0 | 2 |
| BPD-4 | 7.8 | 269.4 | 2.5 | 50.1 | 4 |
| BPD-5 | 6.1 | 243.2 | 1.9 | 46.3 | 2 |
This table contains hypothetical data for illustrative purposes.
Model Development and Statistical Methods
Once the descriptors are calculated, various statistical methods can be employed to build the QSAR model. The goal is to find a mathematical equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include:
Multiple Linear Regression (MLR): This method generates a simple linear equation, which is easy to interpret. researchgate.net
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. tandfonline.com
Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.gov
3D-QSAR Methodologies: CoMFA and CoMSIA
For a deeper understanding of the structure-activity relationship in three dimensions, methods like CoMFA and CoMSIA are employed. rutgers.edu
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. nih.govgoogle.com The variations in these fields are then correlated with the biological activity using PLS. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure could enhance activity. nih.gov For instance, a green contour in a steric map might indicate that a bulky group is favored in that region, while a yellow contour would suggest that a smaller group is preferred. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov This provides a more comprehensive picture of the molecular interactions governing biological activity. mdpi.com CoMSIA maps use different colors to represent favorable and unfavorable regions for each property. researchgate.net
Model Validation
The final and most critical step in QSAR modeling is validation, which ensures the reliability and predictive power of the developed model. nih.gov This is achieved through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model. scispace.com The cross-validated correlation coefficient (q²) is a key metric here.
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in model development. tandfonline.com The predictive correlation coefficient (r²_pred) is calculated for this purpose. scispace.com
A statistically robust and predictive QSAR model for this compound and its analogs could then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially improved biological activity.
Derivatives and Analogue Design Strategies Based on the 1,4 Bipiperidin 3 One Scaffold
Rational Design Principles for New Chemical Entities
The rational design of new drug candidates based on the [1,4'-bipiperidin]-3-one (B11764999) scaffold is fundamentally guided by a deep understanding of the target biology and the structural features of the scaffold that govern its interactions with biological macromolecules. A key principle in this process is the strategic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
One of the primary approaches involves the exploration of substitutions on both piperidine (B6355638) rings. For instance, N-alkylation of the piperidine nitrogen not directly involved in the bipiperidine linkage can significantly influence receptor binding affinity and selectivity. The nature of the alkyl group, whether it be a simple alkyl chain, a substituted aryl, or a more complex heterocyclic moiety, can dramatically alter the pharmacological profile of the resulting compound. This is often driven by the desire to engage with specific pockets within the target receptor, thereby enhancing binding affinity and modulating functional activity.
Scaffold Hopping and Bioisosteric Replacement Approaches
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a known active molecule with a structurally different scaffold while retaining similar biological activity. nih.gov This approach is particularly valuable for discovering novel chemical entities with improved properties or for navigating around existing intellectual property. nih.gov While specific examples of scaffold hopping directly from the [1,4'-bipiperidin]-3-one core are not extensively documented in publicly available research, the principles of this strategy are highly relevant to its derivatization. For instance, related spiropiperidine scaffolds have been synthesized and derivatized, suggesting a potential avenue for scaffold hopping to or from the bipiperidin-3-one framework. nih.govbepls.comrsc.orgrsc.orgresearchgate.net
Bioisosteric replacement, a more focused form of scaffold modification, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with comparable biological activity. cambridgemedchemconsulting.com This strategy is frequently employed to enhance a molecule's pharmacokinetic profile, reduce toxicity, or improve its metabolic stability. cambridgemedchemconsulting.com
Within the [1,4'-bipiperidin]-3-one scaffold, the carbonyl group at the 3-position is a prime candidate for bioisosteric replacement. Potential bioisosteres for a carbonyl group include, but are not limited to, a sulfone, a sulfoximine, or various five-membered heterocycles. Such modifications can alter the hydrogen bonding capacity and dipole moment of this region of the molecule, potentially leading to altered receptor interactions and improved drug-like properties. While the direct application of this to the [1,4'-bipiperidin]-3-one scaffold is a subject for further research, the principles have been widely applied to other carbonyl-containing bioactive molecules. researchgate.net
Application of Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry offers a high-throughput approach to synthesize a large number of diverse compounds, known as a library, in a systematic and efficient manner. nih.govnih.govamericanpeptidesociety.orgresearchgate.net This methodology is exceptionally well-suited for the exploration of the chemical space around the [1,4'-bipiperidin]-3-one scaffold to identify novel compounds with desired biological activities.
The synthesis of a combinatorial library based on this scaffold would typically involve a multi-component reaction or a stepwise solid-phase synthesis approach. Key points of diversification would include the substituents on the nitrogen atoms of both piperidine rings and potentially variations at other positions of the rings. For example, a library could be generated by reacting a common [1,4'-bipiperidin]-3-one core with a diverse set of aldehydes, carboxylic acids, or alkylating agents.
Once synthesized, these libraries can be subjected to high-throughput screening (HTS) to rapidly identify "hit" compounds that exhibit activity against a specific biological target. nih.govnih.gov The "one-bead-one-compound" method is a powerful technique in combinatorial chemistry that facilitates the rapid screening and identification of active compounds from large libraries. nih.govnih.govresearchgate.net While specific large-scale combinatorial libraries of [1,4'-bipiperidin]-3-one derivatives are not prominently featured in the current literature, the principles of this approach are a cornerstone of modern drug discovery and are highly applicable to this scaffold.
Impact of Systematic Structural Modifications on Chemical Reactivity and Biological Profiles
The systematic structural modification of the [1,4'-bipiperidin]-3-one scaffold has a profound impact on both its chemical reactivity and its biological profile. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for guiding the optimization of lead compounds.
For instance, the nature of the substituent on the nitrogen of the piperidin-4-yl ring can significantly influence the biological activity. In a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring were found to greatly influence their agonistic activity at the human histamine (B1213489) H3 receptor. nih.gov Similarly, in a study of 1,4-disubstituted piperidine derivatives, the replacement of a thiol group with an amino or hydroxyl group resulted in a decreased antioxidant activity. nih.gov
The table below illustrates hypothetical SAR data for a series of [1,4'-Bipiperidin]-3-one derivatives, showcasing how systematic modifications could influence biological activity.
| Compound ID | R1 (on N-1 of piperidin-3-one) | R2 (on N-1' of piperidine) | Biological Target | Activity (IC50, nM) |
| BIP-001 | H | H | Target X | 500 |
| BIP-002 | Methyl | H | Target X | 250 |
| BIP-003 | H | Benzyl (B1604629) | Target X | 100 |
| BIP-004 | Methyl | Benzyl | Target X | 50 |
| BIP-005 | H | 4-Chlorobenzyl | Target X | 75 |
| BIP-006 | H | 2-Pyridylmethyl | Target X | 120 |
This is a representative table and does not reflect actual experimental data.
This hypothetical data demonstrates that N-alkylation at both piperidine nitrogens can lead to a significant increase in potency. The nature of the substituent on the N-1' position appears to be particularly important, with an aromatic group like benzyl providing a substantial improvement in activity. Such SAR data is invaluable for guiding the design of more potent and selective analogues.
Future Directions and Emerging Research Avenues for 1,4 Bipiperidin 3 One Dihydrochloride Research
Development of Novel and More Efficient Synthetic Methodologies
While established methods for piperidine (B6355638) synthesis exist, future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes to [1,4'-Bipiperidin]-3-one (B11764999) and its analogues. Current multi-step syntheses can be resource-intensive.
Future synthetic explorations could include:
Multi-component Reactions: The application of one-pot, multi-component reactions, such as the Castagnoli-Cushman reaction, could provide a streamlined approach to constructing complex derivatives. This reaction has been successfully used to create 3-substituted 1,4'-bipiperidine carboxamides from homophthalic anhydrides, carbonyl compounds, and amines, suggesting its adaptability for generating diverse libraries based on the [1,4'-Bipiperidin]-3-one core. researchgate.net
Catalytic C-H Amination: Advances in copper-catalyzed intramolecular C-H amination present an opportunity for more direct and selective synthesis of the piperidine ring system. acs.org Mechanistic studies into these pathways could lead to catalysts tailored for constructing the bipiperidine framework with high yields and stereoselectivity. acs.org
Flow Chemistry: The adoption of continuous flow chemistry could enable safer, more scalable, and highly controlled production of the target compound and its derivatives, minimizing hazardous intermediates and improving reaction efficiency.
Reagent-Based Diversity: As demonstrated in the synthesis of 1,4-disubstituted piperidine derivatives, a reagent-based approach starting from a key intermediate like N-Boc-piperidin-4-one can rapidly generate a library of diverse compounds for screening. nih.gov A similar strategy could be employed for the [1,4'-Bipiperidin]-3-one scaffold.
| Synthetic Strategy | Potential Advantage | Relevant Precedent |
| Multi-component Reactions | Increased efficiency, reduced steps, library generation | Castagnoli-Cushman reaction for 3-substituted 1,4'-bipiperidines. researchgate.net |
| Catalytic C-H Amination | High selectivity, direct bond formation | Copper-catalyzed synthesis of piperidines. acs.org |
| Flow Chemistry | Scalability, safety, process control | General application in modern pharmaceutical synthesis. |
| Reagent-Based Diversity | Rapid library synthesis from a common core | Synthesis of 1,4-disubstituted piperidines for antimalarial screening. nih.gov |
Exploration of Unexplored Biological Targets and Mechanistic Pathways
The bipiperidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets. However, the specific biological profile of [1,4'-Bipiperidin]-3-one remains largely uncharacterized. Future research should prioritize broad biological screening to uncover its therapeutic potential.
Promising areas for investigation include:
G-Protein Coupled Receptors (GPCRs): Substituted bipiperidine amides have been identified as potent antagonists for the CC chemokine receptor 3 (CCR3). nih.gov Furthermore, a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were evaluated as non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov This suggests that the [1,4'-Bipiperidin]-3-one core could be a valuable starting point for developing modulators of other GPCRs involved in inflammatory or neurological disorders.
Sigma Receptors: A screening campaign of piperidine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.govrsc.org Given the role of S1R in neurological diseases, exploring the affinity of [1,4'-Bipiperidin]-3-one derivatives for this target is a logical next step.
Enzyme Inhibition: Piperidine and pyrrolidine (B122466) derivatives have been investigated as inhibitors of pancreatic lipase (B570770) for anti-obesity applications. mdpi.com The ketone functionality in [1,4'-Bipiperidin]-3-one could serve as a key interaction point for various enzyme active sites. Additionally, 4-aminopiperidines have shown promise as antifungal agents that target ergosterol (B1671047) biosynthesis, indicating another potential avenue for enzymatic inhibition studies. mdpi.com
Ion Channels: The piperidine nucleus is a core component of many ion channel modulators. Screening [1,4'-Bipiperidin]-3-one derivatives against a panel of voltage-gated and ligand-gated ion channels could uncover novel therapeutic agents for cardiovascular or central nervous system (CNS) disorders.
Application of Advanced hyphenated Analytical and Spectroscopic Techniques
A thorough characterization of [1,4'-Bipiperidin]-3-one dihydrochloride (B599025) and its future derivatives will require the application of advanced analytical methods. Hyphenated techniques, which couple separation methods with sensitive detection technologies, are particularly well-suited for this purpose. asiapharmaceutics.infoactascientific.comijnrd.org
Key techniques for future application include:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique will be indispensable for purity assessment, reaction monitoring, and metabolite identification in biological matrices. actascientific.com Tandem MS (MS/MS) can provide detailed structural information for the characterization of novel analogues and their degradation products. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. asiapharmaceutics.info This method can be used to unambiguously identify impurities and metabolites directly from complex mixtures without the need for isolation.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): For highly polar or charged derivatives of the parent compound, CE-MS offers an alternative separation mechanism with high efficiency and resolution, coupled with the sensitive detection of mass spectrometry. rjpn.org
Advanced NMR Spectroscopy: High-field 2D NMR techniques, such as HSQC and HMBC, will be crucial for confirming the structure and stereochemistry of new derivatives. nih.gov As demonstrated in the study of monoclonal antibodies, NMR provides a sensitive fingerprint of a molecule's higher-order structure and can detect subtle conformational changes upon binding to a biological target. nih.gov
| Technique | Application for [1,4'-Bipiperidin]-3-one Research |
| LC-MS/MS | Purity analysis, pharmacokinetic studies, metabolite identification. actascientific.comresearchgate.net |
| LC-NMR | Structural elucidation of impurities and metabolites in complex mixtures. asiapharmaceutics.info |
| CE-MS | Analysis of polar and charged analogues. rjpn.org |
| 2D NMR (HSQC, HMBC) | Unambiguous structure and stereochemistry determination, conformational analysis. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov For [1,4'-Bipiperidin]-3-one, these computational tools can guide the development of new analogues with optimized properties.
Future research should leverage AI/ML for:
Virtual Screening: ML models can be trained on existing data from other piperidine-containing compounds to perform large-scale virtual screening of virtual libraries based on the [1,4'-Bipiperidin]-3-one scaffold. mdpi.com This can prioritize a smaller number of compounds for synthesis and testing, saving time and resources. astrazeneca.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the bipiperidine core, optimized for predicted activity against a specific biological target and for desirable pharmacokinetic (ADMET) properties.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as biological data for new analogues becomes available. These models will help identify the key structural features that govern biological activity and guide further optimization. nih.gov
Target Identification: AI tools can analyze biological data to suggest novel, unexplored biological targets for the [1,4'-Bipiperidin]-3-one scaffold by identifying patterns and connections that are not obvious to human researchers.
Potential for Applications in Materials Science or Supramolecular Chemistry
Emerging research avenues could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The bipiperidine unit, similar to the well-studied bipyridine motif, could be used as a ligand to create novel coordination polymers or MOFs. mdpi.com These materials have potential applications in catalysis, gas storage, and separation.
Supramolecular Assemblies: The scaffold could be incorporated into larger molecules designed to self-assemble into complex structures like vesicles, nanotubes, or gels. nih.gov Research into bile acid scaffolds has shown how rigid, preorganized molecules can be used to create receptors for anions and carbohydrates. mdpi.com Similarly, amphiphilic bipyridine analogues have been shown to self-assemble into vesicles. uacj.mx
Molecular Switches and Sensors: By functionalizing the bipiperidine core with responsive chemical groups, it may be possible to create molecular switches or sensors that change their properties (e.g., fluorescence) in response to external stimuli such as light, pH, or the presence of a specific analyte. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing [1,4'-Bipiperidin]-3-one dihydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions. For example, analogs like CP-640186 hydrochloride (a [1,4'-bipiperidin] derivative) are synthesized via coupling reactions between bipiperidine intermediates and carbonyl-containing moieties (e.g., anthracenyl groups), followed by hydrochlorination . Key steps include:
- Amide bond formation : Use of morpholine-4-carbonyl chloride for functionalization at the bipiperidine nitrogen.
- Purification : Column chromatography with silica gel and polar solvents (e.g., methanol/dichloromethane).
- Salt formation : Treatment with HCl gas in anhydrous ether to yield the dihydrochloride salt.
Basic: How can the structural integrity of this compound be validated?
Answer:
Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and carbon signals to confirm bipiperidine backbone .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values).
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How should researchers address contradictory bioactivity data in receptor binding assays?
Answer:
Contradictions may arise from assay conditions or compound purity. For example:
- Receptor specificity : Validate target engagement using competitive binding assays (e.g., mAChR studies with radiolabeled ligands) .
- Purity checks : Re-test batches with impurities removed via preparative HPLC .
- Buffer compatibility : Adjust pH (e.g., 7.4 with HCl/NaOH) to prevent solubility artifacts, as seen in polyamine studies .
Advanced: What experimental design considerations are critical for in vivo pharmacokinetic studies?
Answer:
- Dosing formulation : Use saline or PEG-based vehicles to enhance solubility of the dihydrochloride salt.
- Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS, referencing validated protocols for mitoxantrone dihydrochloride .
- Metabolite profiling : Include liver microsome incubations to identify primary metabolites (e.g., hydroxylation or demethylation products) .
Advanced: How can metabolic pathways of this compound be elucidated?
Answer:
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in hepatocyte assays .
- Enzyme inhibition studies : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) using recombinant enzymes and NADPH cofactors .
- Urinary excretion analysis : Collect 24-hour urine samples post-administration and screen for glucuronide conjugates via LC-HRMS .
Basic: What purification strategies optimize yield and purity of the dihydrochloride salt?
Answer:
- Recrystallization : Use ethanol/water mixtures (1:3 v/v) to precipitate the salt .
- Ion-exchange chromatography : Employ Dowex resin to remove excess chloride ions .
- Lyophilization : Freeze-dry aqueous solutions to obtain a stable, crystalline form .
Advanced: How can researchers resolve discrepancies in environmental fate data (e.g., bioaccumulation)?
Answer:
- Comparative modeling : Use software like EPI Suite to predict log Kow and BCF values, cross-referenced with experimental data (e.g., algae BCF = 450 vs. fish BCF = 6 in dihydrochloride analogs) .
- pH adjustments : Test bioaccumulation at physiological pH (7.4) to mimic in vivo conditions, as protonation affects lipid solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
